4-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide
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Description
4-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H25N3O5S2 and its molecular weight is 439.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis of Methylbenzenesulfonamide CCR5 Antagonists: Research has demonstrated the synthesis and characterization of methylbenzenesulfonamide derivatives for potential application as CCR5 antagonists, which could play a role in preventing HIV-1 infection. These compounds, synthesized through a series of chemical reactions, have shown bioactivity in preliminary studies, indicating their potential as candidate compounds for drug development (Cheng De-ju, 2015).
Therapeutic Applications
- Prevention of Cerebral Vasospasm: Research involving endothelin receptor antagonists, including compounds structurally related to 4-ethoxy-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)benzenesulfonamide, has shown effectiveness in preventing subarachnoid hemorrhage-induced delayed cerebral vasospasm. Oral administration of these antagonists significantly reduced the magnitude of arterial constriction in animal models, supporting their potential use in treating human conditions related to vasospasm (M. Zuccarello et al., 1996).
Material Science and Engineering
- Corrosion Inhibition: Piperidine derivatives, including those structurally similar to the compound , have been investigated for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations have revealed that these compounds exhibit significant adsorption behaviors and inhibition efficiencies, making them promising for applications in corrosion protection (S. Kaya et al., 2016).
Properties
IUPAC Name |
4-ethoxy-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O5S2/c1-2-27-17-5-7-18(8-6-17)28(23,24)21-14-16-9-12-22(13-10-16)29(25,26)19-4-3-11-20-15-19/h3-8,11,15-16,21H,2,9-10,12-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCAFZOHMSFVKOR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.